molecular formula C9H10N4O3 B054901 7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione CAS No. 117525-95-8

7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione

Cat. No. B054901
CAS RN: 117525-95-8
M. Wt: 222.2 g/mol
InChI Key: QYKJAKMJYFUJKK-UHFFFAOYSA-N
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Description

The compound “7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione” is a chemical with the molecular formula C9H10N4O3 and a molecular weight of 222.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4O3/c1-12-7-6 (4 (14)3-5 (10)11-7)8 (15)13 (2)9 (12)16/h3H,1-2H3, (H3,10,11,14) . This code represents the molecular structure of the compound.

Scientific Research Applications

Proteomics Research

This compound is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Biochemical Research

The compound is also used in biochemical research . Biochemists use this compound to study the chemical reactions and substances that occur at the molecular level in organisms.

Molecular Biology

The molecular formula of this compound is C9H10N4O3 . It’s used in molecular biology, a branch of biology that concerns the molecular basis of biological activity in and between cells, including molecular synthesis, modification, mechanisms and interactions.

Cancer Research

While there’s no direct evidence of this compound being used in cancer research, it’s worth noting that pyrimidine derivatives have been studied for their anticancer activity . Therefore, it’s possible that this compound could have potential applications in this field.

Future Directions

As this compound is provided to early discovery researchers, it’s likely that it will be used in future studies to understand its properties and potential applications .

properties

IUPAC Name

7-amino-1,3-dimethyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-12-7-6(4(14)3-5(10)11-7)8(15)13(2)9(12)16/h3H,1-2H3,(H3,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKJAKMJYFUJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)C=C(N2)N)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327782
Record name NSC686397
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658062
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione

CAS RN

112734-90-4, 117525-95-8
Record name 7-Amino-5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112734-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC686397
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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